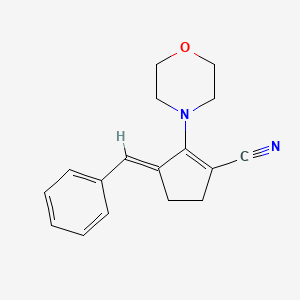
2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile is a novel organic compound that has garnered significant attention in the scientific research community. This compound has been found to have promising applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile is not fully understood. However, it has been suggested that the compound may exert its antitumor activity through the induction of apoptosis, which is a programmed cell death process. Additionally, it has been reported that this compound may inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects
2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. Additionally, this compound has been found to inhibit the activity of various enzymes, including tyrosinase and α-glucosidase.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile in lab experiments is its potent antitumor activity. This compound has been found to be effective against various cancer cell lines, making it a promising candidate for further research in the field of cancer therapy. Additionally, this compound has been reported to have low toxicity, which makes it a safer alternative to traditional chemotherapy drugs.
However, there are also limitations to using 2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile in lab experiments. One of the primary limitations is the lack of understanding of its mechanism of action. Additionally, this compound has not been extensively studied in vivo, which limits its potential as a therapeutic agent.
Future Directions
There are several future directions for research on 2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile. One potential direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer. Additionally, there is a need to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety as a therapeutic agent. Furthermore, there is a need to explore the potential applications of this compound in other fields, such as materials science and organic synthesis.
Conclusion
In conclusion, 2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile is a novel organic compound that has promising applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The synthesis of this compound involves a multistep process that yields high purity and high yield of the desired product. This compound has been found to exhibit potent antitumor activity against various cancer cell lines and has low toxicity. However, further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile involves a multistep process that requires the use of various reagents and catalysts. The most common method used for the synthesis of this compound involves the reaction of morpholine, benzaldehyde, and cyclopentanone in the presence of a catalytic amount of piperidine. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization, and then nitrile formation. This method has been reported to yield high purity and high yield of the desired product.
Scientific Research Applications
2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile has been found to have a wide range of scientific research applications. One of the primary applications of this compound is in medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have antibacterial and antifungal activity against various strains of bacteria and fungi.
properties
IUPAC Name |
(3E)-3-benzylidene-2-morpholin-4-ylcyclopentene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c18-13-16-7-6-15(12-14-4-2-1-3-5-14)17(16)19-8-10-20-11-9-19/h1-5,12H,6-11H2/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNBGVFFWDDQJR-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1=CC2=CC=CC=C2)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC(=C(/C1=C/C2=CC=CC=C2)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-4-yl)-3-(phenylmethylidene)cyclopent-1-ene-1-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorobenzyl)-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949789.png)
![N-(1-cyanocyclopentyl)-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2949792.png)
![3-[1-(4-Methoxypyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2949793.png)
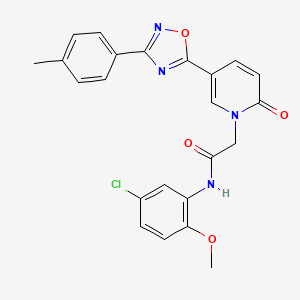

![6-ethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2949801.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2949803.png)
![2-(4-methoxyphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2949804.png)
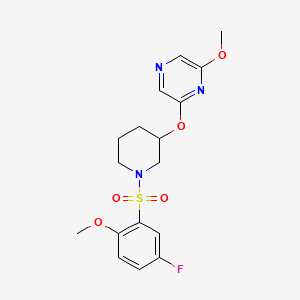
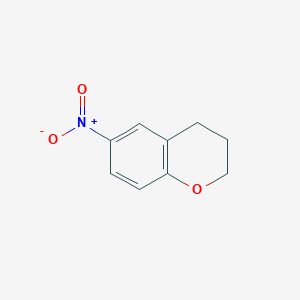

![[(1R,2R,4R)-5,5-Difluoro-2-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2949808.png)
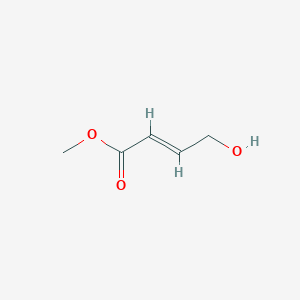
![4-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2949811.png)